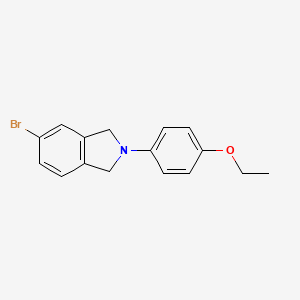
5-bromo-2-(4-ethoxyphenyl)isoindoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-bromo-2-(4-ethoxyphenyl)isoindoline is a chemical compound that has been widely studied for its potential applications in scientific research. This compound belongs to the class of isoindoline derivatives, which have been found to exhibit a range of interesting biological activities. In
Wissenschaftliche Forschungsanwendungen
5-bromo-2-(4-ethoxyphenyl)isoindoline has been studied for its potential applications in a variety of scientific research areas. One of the most promising areas is in the development of new drugs for the treatment of cancer. Studies have shown that this compound exhibits potent anti-cancer activity against a range of cancer cell lines, including breast, lung, and colon cancer. Additionally, 5-bromo-2-(4-ethoxyphenyl)isoindoline has been found to exhibit anti-inflammatory and anti-oxidant properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
Wirkmechanismus
The mechanism of action of 5-bromo-2-(4-ethoxyphenyl)isoindoline is not fully understood, but studies have suggested that it may act by inhibiting the activity of certain enzymes involved in cancer cell growth and proliferation. Additionally, this compound has been found to induce apoptosis, or programmed cell death, in cancer cells, further contributing to its anti-cancer activity.
Biochemical and Physiological Effects:
Studies have shown that 5-bromo-2-(4-ethoxyphenyl)isoindoline exhibits a range of biochemical and physiological effects. In addition to its anti-cancer, anti-inflammatory, and anti-oxidant properties, this compound has been found to exhibit anti-bacterial and anti-fungal activity. Additionally, 5-bromo-2-(4-ethoxyphenyl)isoindoline has been found to modulate the expression of certain genes involved in cancer cell growth and proliferation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 5-bromo-2-(4-ethoxyphenyl)isoindoline in lab experiments is its potent anti-cancer activity, which makes it a promising candidate for the development of new cancer drugs. Additionally, this compound is relatively easy to synthesize, making it a useful tool for researchers studying isoindoline derivatives. However, one limitation of using 5-bromo-2-(4-ethoxyphenyl)isoindoline in lab experiments is its potential toxicity, which may limit its use in certain applications.
Zukünftige Richtungen
There are several potential future directions for the study of 5-bromo-2-(4-ethoxyphenyl)isoindoline. One area of interest is the development of new cancer drugs based on this compound. Additionally, further studies are needed to fully understand the mechanism of action of 5-bromo-2-(4-ethoxyphenyl)isoindoline and its potential applications in the treatment of inflammatory diseases. Finally, there is a need for more research on the toxicity and safety of this compound, particularly in relation to its potential use in humans.
In conclusion, 5-bromo-2-(4-ethoxyphenyl)isoindoline is a promising compound with a range of potential applications in scientific research. Its potent anti-cancer, anti-inflammatory, and anti-oxidant properties make it a useful tool for researchers studying isoindoline derivatives, and its relatively simple synthesis method makes it a useful candidate for the development of new drugs. While further research is needed to fully understand the mechanism of action and potential toxicity of this compound, it is clear that 5-bromo-2-(4-ethoxyphenyl)isoindoline has the potential to make a significant contribution to the field of scientific research.
Synthesemethoden
The synthesis of 5-bromo-2-(4-ethoxyphenyl)isoindoline involves the reaction of 4-ethoxybenzaldehyde with 2-bromo-1,3-dimethylimidazolinium bromide in the presence of potassium carbonate and copper powder. The reaction proceeds through a one-pot, three-component reaction, and the final product is obtained in good yield and high purity. This method is relatively simple and efficient, making it a useful approach for the synthesis of 5-bromo-2-(4-ethoxyphenyl)isoindoline.
Eigenschaften
IUPAC Name |
5-bromo-2-(4-ethoxyphenyl)-1,3-dihydroisoindole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrNO/c1-2-19-16-7-5-15(6-8-16)18-10-12-3-4-14(17)9-13(12)11-18/h3-9H,2,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVADRUJDVZAQPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2CC3=C(C2)C=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[2-(4-fluorophenoxy)ethoxy]-2-methoxy-4-methylbenzene](/img/structure/B5089103.png)
![4-allyl-1-{2-[2-(2,4-dichlorophenoxy)ethoxy]ethoxy}-2-methoxybenzene](/img/structure/B5089113.png)
![N-(4-fluorobenzyl)-3-{1-[5-methyl-2-(1H-pyrazol-1-yl)benzyl]-4-piperidinyl}propanamide](/img/structure/B5089120.png)
![N-cyclohexyl-2-[(8-methoxy-4-methyl-2-quinolinyl)thio]acetamide](/img/structure/B5089132.png)
![4-{[5-(2-methyl-4-nitrophenyl)-2-furyl]methylene}-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one](/img/structure/B5089140.png)
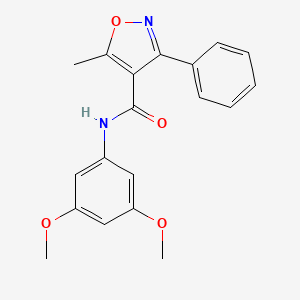

![ethyl 7-bromo-1,14-dimethyl-4,10-bis(4-methylphenyl)-3,5,9,11-tetraoxo-4,10-diazatetracyclo[5.5.2.0~2,6~.0~8,12~]tetradec-13-ene-13-carboxylate](/img/structure/B5089165.png)
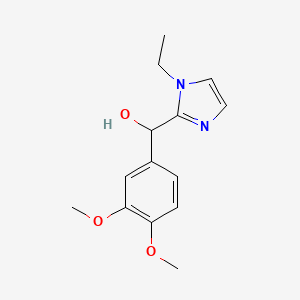
![N~1~-(2-methoxy-5-methylphenyl)-N~2~-(4-methylphenyl)-N~2~-{[4-(methylthio)phenyl]sulfonyl}glycinamide](/img/structure/B5089177.png)
![11-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one](/img/structure/B5089186.png)
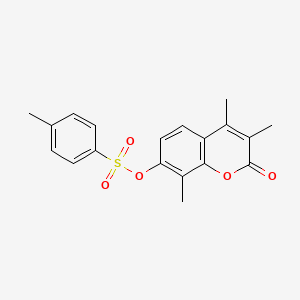
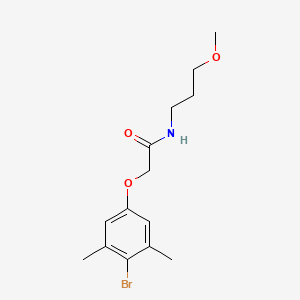
![N-[2-(1-cyclohexen-1-yl)ethyl]-N'-(3,5-dichlorophenyl)ethanediamide](/img/structure/B5089209.png)